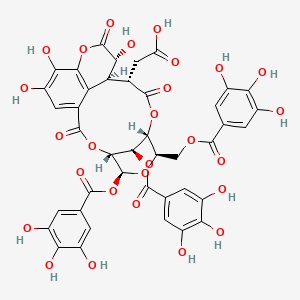

Chebulinicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

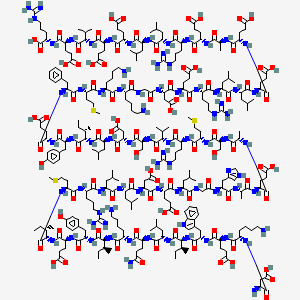

Chebulinic acid is a natural product belonging to the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center. It is found in plants such as Euphoria longana, Terminalia chebula, and Terminalia macroptera . Chebulinic acid has been widely studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and antiviral effects .

Méthodes De Préparation

Chebulinic acid can be isolated from the fruits of Terminalia chebula through various extraction methods. One common method involves the use of ethanolic extracts, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . Another method involves the use of aqueous extracts, which are then subjected to processes like protein precipitation and ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) for analysis . Industrial production methods focus on economically viable techniques that avoid expensive chromatographic methods .

Analyse Des Réactions Chimiques

Chebulinic acid undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions. It is known to inhibit the actions of vascular endothelial growth factor (VEGF), which plays a role in angiogenesis . Common reagents used in these reactions include acids, bases, and metal salts. Major products formed from these reactions include simpler phenolic compounds and metal-chebulinic acid complexes .

Applications De Recherche Scientifique

Mécanisme D'action

Chebulinic acid exerts its effects primarily by inhibiting the activities of certain enzymes and proteins, thereby modulating key cellular pathways . For example, it inhibits the activity of neuraminidase, an enzyme involved in the release of influenza viruses from infected cells . It also inhibits the actions of VEGF, reducing angiogenesis and inflammation in conditions like rheumatoid arthritis .

Comparaison Avec Des Composés Similaires

- Chebulagic acid

- Chebulic acid

- Ellagic acid

- Gallic acid

- Corilagin

- Punicalagin

Chebulinic acid’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

Propriétés

Formule moléculaire |

C41H32O27 |

|---|---|

Poids moléculaire |

956.7 g/mol |

Nom IUPAC |

2-[(4R,5S,7R,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |

InChI |

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33+,34+,41-/m0/s1 |

Clé InChI |

YGVHOSGNOYKRIH-IFPULTQJSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)

![(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)

![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821554.png)

![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)

![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)

![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)

![[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)

![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)